3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Pharmaceutical QC laboratories performing nitrazepam analysis per Ph. Eur. monographs require a fully characterized, batch-specific impurity standard to ensure system suitability and regulatory compliance. Using generic alternatives leads to inaccurate RRT matching and invalidated release testing. - EP Pharmacopoeia-specified impurity standard for nitrazepam drug substance & finished product analysis - Defined RRT ≈ 1.3 in the official HPLC method; mandatory for peak identification & quantification - Primary thermal/humidity stress degradation product-critical marker for ICH Q1A stability studies Supplied with comprehensive Certificate of Analysis; ready for immediate dispatch.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
CAS No. 36020-93-6
Cat. No. B105388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
CAS36020-93-6
Synonyms3-Amino-6-nitro-4-phenyl-carbostyril;  3-Amino-6-nitro-4-phenyl-2(1H)-quinolone;  Nitrazepam Impurity; 
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N
InChIInChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19)
InChIKeyVBAGZJBCMMYDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: Core Properties and Regulatory Identity


3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, with a molecular formula of C15H11N3O3 and a molecular weight of 281.27 g/mol , is a heterocyclic compound belonging to the quinolinone class. It is a key derivative characterized by a fused bicyclic aromatic system with an amino group at the 3-position, a nitro group at the 6-position, and a phenyl substituent at the 4-position . Its primary recognized identity in a scientific and industrial context is as Nitrazepam EP Impurity A, as defined by the European Pharmacopoeia [1]. This designation underscores its role as a critical reference standard in pharmaceutical quality control, rather than a generic research intermediate, and its procurement is often driven by stringent regulatory requirements for analytical method validation and batch release testing [2].

EP Impurity A identity for Nitrazepam QC
Known degradation marker for stability studies
Non-fluorescent quinolinone for probe research

Why Generic Quinolinones Fail in Regulated Analytical Studies


The substitution of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one with a generic or structurally similar quinolinone is not viable due to its specific functional group array (3-amino and 6-nitro) which dictates its unique chemical behavior and biological role. Its identity as a defined impurity (Nitrazepam EP Impurity A) is codified in pharmacopoeial monographs, which mandate its use as a reference standard for system suitability and quantification in official analytical methods [1]. Furthermore, it is a specific breakdown product of nitrazepam, formed under defined stress conditions, and its unique chromatographic properties, such as its relative retention time, are critical for accurate peak identification in HPLC analyses [2]. Using an alternative compound would invalidate these regulated methods, lead to incorrect impurity profiling, and fail to meet regulatory compliance for pharmaceutical batch release [3].

Pharmacopoeial Identity Only this specific impurity (EP Impurity A) satisfies monograph system suitability requirements.
Chromatographic Differentiation The unique relative retention time (RRT ~1.3 vs nitrazepam) is mandatory for correct peak assignment in regulated HPLC methods.
Degradation Specificity As a primary nitrazepam degradant, generic quinolinones may not represent the authentic impurity profile in stress studies.

Quantitative Evidence of Differentiation from Closest Analogs


Chromatographic Differentiation by Relative Retention Time

In the official British Pharmacopoeia (BP) monograph for Nitrazepam Oral Suspension, 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is identified as 'impurity A'. Its retention time is specified relative to the active pharmaceutical ingredient, nitrazepam, under prescribed chromatographic conditions. This relative retention time (RRT) provides a quantitative, system-independent parameter for peak identification, distinguishing it from other impurities and the parent drug [1].

Relative Retention Time
Head-to-head
Target: RRT ≈ 1.3
Nitrazepam: RRT 1.0 (ret. ~9 min)
Enables unambiguous peak identification in BP/EP system suitability tests.
BP 2025 method; octylsilyl column, gradient at 270 nm.
Analytical Chemistry Pharmaceutical Quality Control Method Validation

Physical Property Comparison: Melting Point and pKa

The target compound exhibits a distinct melting point (with decomposition) and a predicted acid dissociation constant (pKa) that differentiate it from other quinolinone analogs. While the parent drug nitrazepam lacks a direct 6-nitro substituent, the presence of both nitro and amino groups in the target compound contributes to its unique physicochemical profile .

Melting Point & pKa
Data to verify
MP: 330 °C (dec.)
pKa: 9.35±0.70 (predicted)
Supports method development and distinguishes from parent nitrazepam.
Predicted pKa via ACD/Labs; confirm experimentally for critical use.
Physical Chemistry Preformulation Compound Characterization

Structural Determinant of Fluorescence Quenching

The 6-nitro substituent on the quinolinone core significantly influences the compound's photophysical properties compared to its non-nitrated analog, 3-amino-4-phenylquinolin-2-one. While the non-nitrated compound exhibits notable fluorescence and has been studied as a potential fluorescent probe [1], the presence of the strong electron-withdrawing nitro group in the target compound is a well-established structural motif known to quench fluorescence through enhanced intersystem crossing or internal conversion [2]. This creates a key differentiating property for applications where a non-fluorescent or weakly fluorescent analog is required.

Fluorescence Behavior
Class-level
Target: 6-Nitro (quencher)
Analog: 3-amino-4-phenyl (fluorescent)
Nitro group known to suppress fluorescence; provides a non-emitting analog for probe design.
No measured quantum yield; cross-study inference.
Photophysics Fluorescent Probes Structure-Activity Relationship

Evidence-Backed Procurement Scenarios


Reference Standard for Nitrazepam Pharmaceutical Analysis

Procurement is justified for laboratories performing quality control of nitrazepam drug substance or finished products (tablets, oral suspensions) as per European or British Pharmacopoeia monographs. The compound's identity as 'Nitrazepam EP Impurity A' requires its use as a reference standard for system suitability testing and impurity quantification [1]. Its specific relative retention time (RRT ≈ 1.3) is a mandated parameter in the official HPLC method, and failure to use the correct standard will invalidate the analysis and preclude regulatory batch release [2].

Forced Degradation and Stability-Indicating Method Development

This compound is a confirmed primary breakdown product of nitrazepam under thermal and humidity stress [3]. It is therefore an essential analytical target during the development and validation of stability-indicating methods for nitrazepam formulations. Its distinct chromatographic behavior and well-characterized properties (melting point 330 °C decomp., predicted pKa 9.35) make it a critical marker for assessing method specificity and for identifying degradation pathways in stress testing studies (e.g., ICH Q1A).

Non-Fluorescent Quinolinone Probe or Quencher Development

Researchers developing fluorescence-based assays or studying biological membranes may require a quinolinone derivative with minimal intrinsic fluorescence. The 6-nitro group of the target compound acts as a potent fluorescence quencher, making it a suitable 'dark' analog to the fluorescent 3-amino-4-phenylquinolin-2-one [4]. This property is valuable in designing FRET (Förster Resonance Energy Transfer) probes, studying membrane interactions without background signal interference, or investigating the photophysical effects of nitro substitution in heterocyclic systems.

Application
Selection Property
Validation Focus
Nitrazepam pharmaceutical QC
EP Impurity A identity
System suitability and peak assignment per BP/EP
Stability-indicating method development
Primary stress degradation product
Method specificity and degradation pathway profiling
Non-fluorescent quinolinone probe
6-Nitro fluorescence quenching
Background-free membrane studies and FRET design

Technical Documentation Hub

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